4-Méthylphénéthyl isothiocyanate

Vue d'ensemble

Description

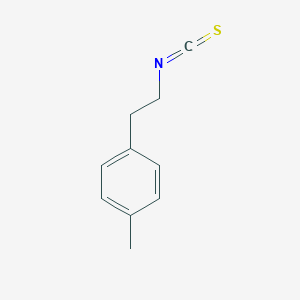

4-Methylphenethyl isothiocyanate is a chemical compound with the molecular formula C10H11NS . It is used for research and development purposes .

Synthesis Analysis

Isothiocyanates, including 4-Methylphenethyl isothiocyanate, are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A more sustainable synthesis method has been developed using isocyanides, elemental sulfur, and amines . Another method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide .Molecular Structure Analysis

The molecule contains a total of 23 bonds, including 12 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 isothiocyanate . It has a total of 23 atoms, including 11 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 1 Sulfur atom .Chemical Reactions Analysis

Isothiocyanates react with small molecules like water, alcohols, and amines, which is significant for the development of novel polyurethanes and other useful polymers . The reaction of isothiocyanates with amines and phenyl isothiocyanate via replacement reaction has also been reported .Physical And Chemical Properties Analysis

The molecular weight of 4-Methylphenethyl isothiocyanate is 177.266 . It contains a total of 23 atoms .Applications De Recherche Scientifique

Propriétés antimicrobiennes

Les isothiocyanates, y compris le 4-Méthylphénéthyl isothiocyanate, présentent diverses caractéristiques biologiques, dont leurs propriétés antimicrobiennes . Ils se sont avérés efficaces contre une variété de micro-organismes, ce qui en fait un sujet d'intérêt dans le développement de nouveaux agents antimicrobiens.

Propriétés anti-inflammatoires

Une autre application importante des isothiocyanates est leurs propriétés anti-inflammatoires . Il a été démontré qu'ils inhibaient la production de cytokines pro-inflammatoires, qui jouent un rôle clé dans la réponse inflammatoire. Cela en fait des candidats potentiels pour le traitement des maladies inflammatoires.

Propriétés anticancéreuses

Les isothiocyanates sont également connus pour leurs propriétés anticancéreuses . Il a été démontré qu'ils inhibaient la croissance de divers types de cellules cancéreuses, ce qui en fait un domaine de recherche prometteur en thérapie anticancéreuse.

Chimie synthétique

Dans le domaine de la chimie synthétique, les isothiocyanates servent de plateformes précieuses pour des transformations polyvalentes . Ils sont utilisés comme matières de départ dans la synthèse d'une variété de composés, contribuant à l'avancement des méthodes de synthèse.

Propriétés antioxydantes

Les isothiocyanates possèdent des propriétés antioxydantes . Ils peuvent neutraliser les radicaux libres nocifs dans l'organisme, empêchant ainsi le stress oxydatif et les maladies associées.

Chimioprévention

Les isothiocyanates, y compris le this compound, se sont avérés avoir des propriétés chimiopréventives . Ils peuvent inhiber l'activation des cancérogènes et induire leur détoxication, réduisant ainsi le risque de cancer.

Propriétés antitumorales

En plus de leurs propriétés anticancéreuses, les isothiocyanates présentent également des propriétés antitumorales . Il a été démontré qu'ils inhibaient la croissance tumorale et les métastases, ce qui en fait des candidats potentiels pour le développement de nouveaux médicaments antitumoraux.

Avantages pour la santé des légumes crucifères

Les isothiocyanates se trouvent principalement dans les légumes crucifères . Leurs avantages pour la santé contribuent aux avantages globaux pour la santé de ces légumes, notamment la réduction du risque de développer certaines maladies.

Mécanisme D'action

Target of Action

4-Methylphenethyl isothiocyanate (4-MPITC) is a type of isothiocyanate, a class of compounds known for their bioactive properties . Isothiocyanates, including 4-MPITC, govern many intracellular targets, including cytochrome P450 (CYP) enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Mode of Action

The interaction of 4-MPITC with its targets results in a variety of changes within the cell. For instance, it can inhibit the metabolism of procarcinogens to form carcinogens and increase carcinogen elimination . Furthermore, it can induce apoptosis of cancer cells, modulate cell cycle regulators, and inhibit metastasis .

Biochemical Pathways

4-MPITC affects several biochemical pathways. It can inhibit CYP enzymes and induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), a key player in both antioxidative and anti-inflammatory activities . Additionally, it can inhibit nuclear factor kappa B (NF-ĸB) and macrophage migration inhibitory factor (MIF), both of which are involved in inflammation and immune responses .

Pharmacokinetics

The pharmacokinetic properties of isothiocyanates like 4-MPITC include linear and first-order absorption, high protein binding, and capacity-limited tissue distribution . Metabolism is reversible and capacity-limited, primarily occurring in the liver. Isothiocyanates are metabolized by the glutathione S-transferase (GST) pathway, which includes conjugation with glutathione (GSH), followed by enzymatic degradation and N-acetylation .

Result of Action

The molecular and cellular effects of 4-MPITC’s action are diverse and primarily related to its anticancer properties. These include the induction of apoptosis in cancer cells, modulation of cell cycle regulators, inhibition of metastasis, and other pathways involved in chemoprevention .

Action Environment

The action, efficacy, and stability of 4-MPITC can be influenced by various environmental factors. For instance, the compound’s safety profile indicates that it can cause skin and eye irritation and may cause respiratory irritation . Therefore, it is recommended to handle the compound with care, using protective equipment and ensuring good ventilation .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Isothiocyanates, including 4-Methylphenethyl isothiocyanate, govern many intracellular targets including cytochrome P450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . They exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties .

Cellular Effects

4-Methylphenethyl isothiocyanate has been shown to have significant effects on various types of cells. For instance, isothiocyanates have been found to induce oxidative stress and suppress the metastasis potential of human non-small cell lung cancer cells . They inhibit cell growth in a dose-dependent manner, reduce cell migrations, and modulate metastasis-related genes .

Molecular Mechanism

The molecular mechanism of action of 4-Methylphenethyl isothiocyanate involves modulation of metastasis-related gene expression and inhibition of cell survival signaling molecules such as Akt and NFκB . It also increases ROS generation and causes GSH depletion . These actions at the molecular level contribute to its effects on cells.

Temporal Effects in Laboratory Settings

The effects of 4-Methylphenethyl isothiocyanate over time in laboratory settings have been studied. For example, benzyl isothiocyanate, a related compound, has been found to ameliorate cognitive function in mice of chronic temporal lobe epilepsy .

Dosage Effects in Animal Models

The effects of 4-Methylphenethyl isothiocyanate vary with different dosages in animal models. For instance, dietary phenethyl isothiocyanate reduced tumor size when given simultaneously with a carcinogen, but not when administered after the carcinogen .

Metabolic Pathways

4-Methylphenethyl isothiocyanate is involved in various metabolic pathways. Inside the body, isothiocyanates are metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (GSH), followed by enzymatic degradation and N-acetylation .

Transport and Distribution

It is known that membrane transport of related compounds, such as phenethyl isothiocyanate, is mediated by BCRP, MRP1, and MRP2 transporters belonging to the ATP-binding-cassette (ABC) family .

Subcellular Localization

It is known that RNAs can aggregate in distinct patterns within various cellular compartments, such as protrusions, RNA foci, cell membrane, nuclear envelope, and polarization . This suggests that 4-Methylphenethyl isothiocyanate may also have specific subcellular localizations that affect its activity or function.

Propriétés

IUPAC Name |

1-(2-isothiocyanatoethyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS/c1-9-2-4-10(5-3-9)6-7-11-8-12/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZKGBMKYHSHAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90157315 | |

| Record name | 4-Methylphenethyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13203-39-9 | |

| Record name | 4-Methylphenethyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013203399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylphenethyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13203-39-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.